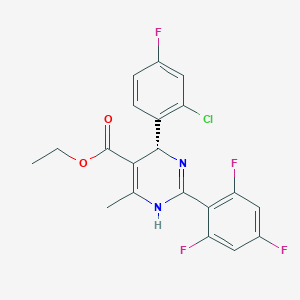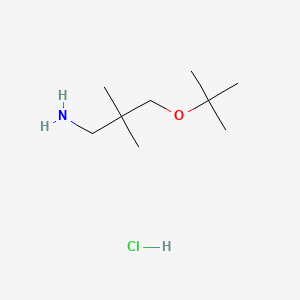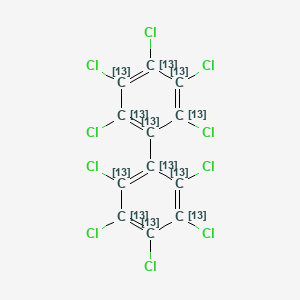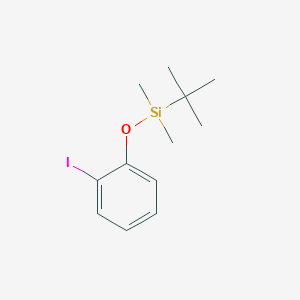
tert-Butyl(2-iodophenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2-iodophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an iodophenoxy group, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl(2-iodophenoxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 2-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of the chlorine atom with the iodophenoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl(2-iodophenoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the presence of palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding silanols or reduction to form silanes.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phenoxy and silane derivatives.
Scientific Research Applications
tert-Butyl(2-iodophenoxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silane and phenoxy derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which tert-Butyl(2-iodophenoxy)dimethylsilane exerts its effects is primarily through its reactivity as an organosilicon compound. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, the iodine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
tert-Butyl(2-iodophenoxy)dimethylsilane can be compared with other similar compounds, such as:
tert-Butyl(2-iodoethoxy)dimethylsilane: Similar in structure but with an ethoxy group instead of a phenoxy group.
tert-Butyl(3-iodophenoxy)dimethylsilane: Similar but with the iodine atom in the 3-position on the phenoxy ring.
tert-Butyl(4-iodophenoxy)dimethylsilane: Similar but with the iodine atom in the 4-position on the phenoxy ring
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C12H19IOSi |
|---|---|
Molecular Weight |
334.27 g/mol |
IUPAC Name |
tert-butyl-(2-iodophenoxy)-dimethylsilane |
InChI |
InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3 |
InChI Key |
MISHTYIZXHDOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


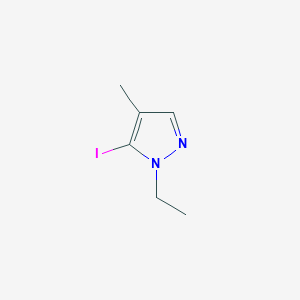
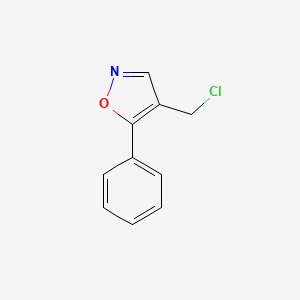
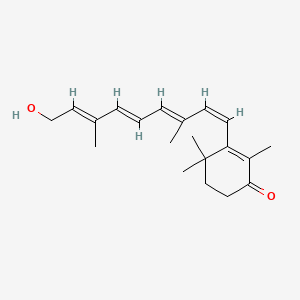
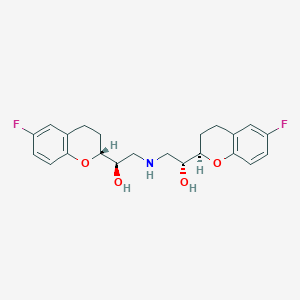
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)
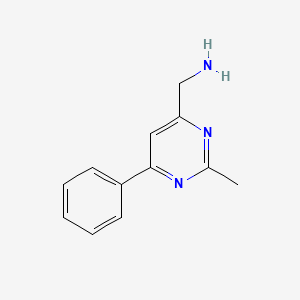

![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)


